

optimizing 15-PGDH-IN-2 oral administration in mice

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Compound Focus: 15-Pgdh-IN-2

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Orally Available 15-PGDH Inhibitors: Key Data

The following table summarizes data from the search results on inhibitors with proven oral activity in mouse models.

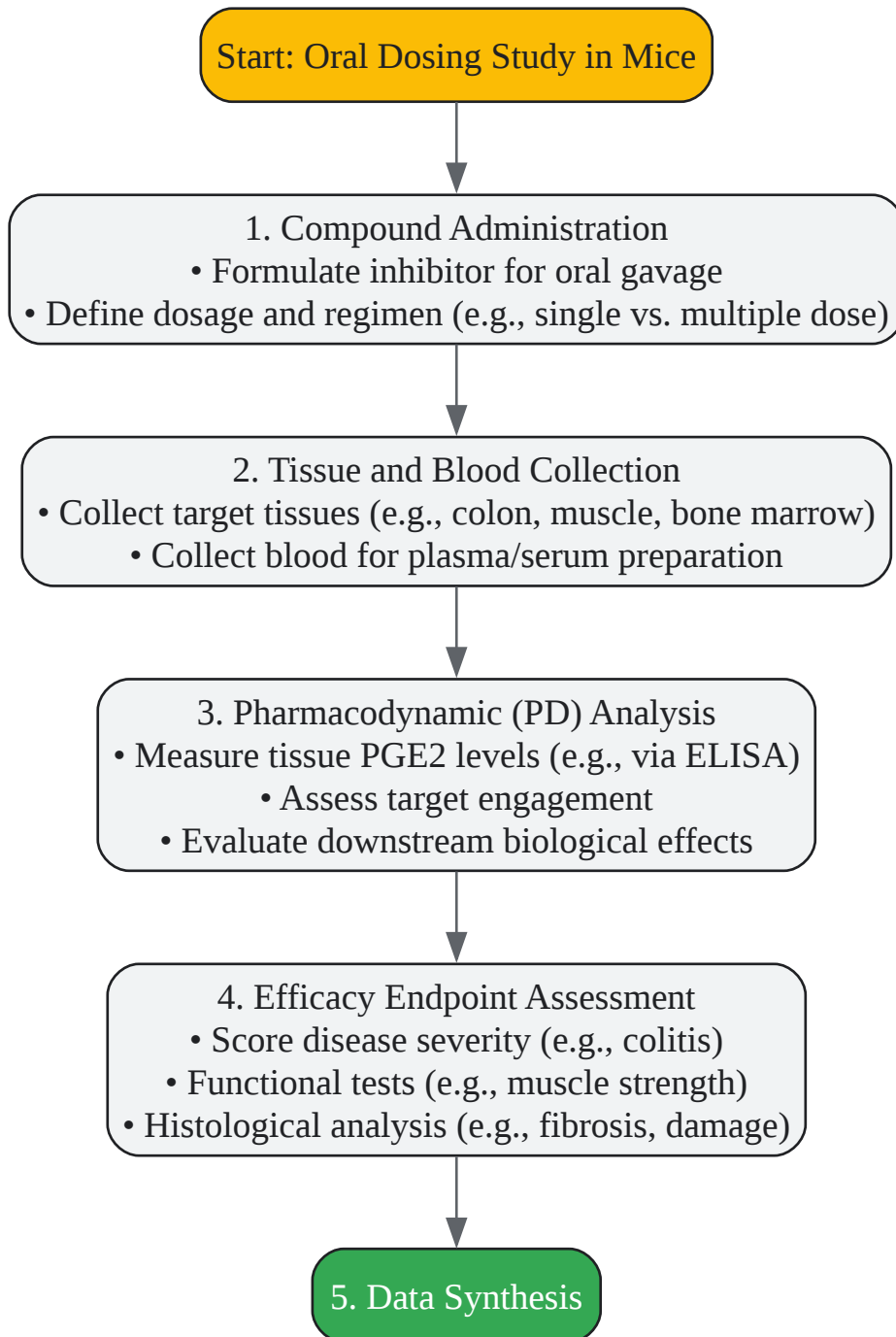
Compound / Class	Key Characteristics & Optimizations	Demonstrated In Vivo Oral Efficacy (Mouse Models)
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| **Quinoxaline Amides** [1] | - **Achiral structure** (synthetic advantage over sulfoxide-based inhibitors) [1]

- **Piperidinyl amide** moiety was critical for activity; modifications often led to potency loss [1]
- **3-Pyridyl group** on quinoxaline improved potency and reduced lipophilicity [1]
- Further optimization with **aminopyridine (e.g., 34, 35)** and **chloro-aminopyridine (40)** substituents enhanced potency and metabolic stability [1] | - Showed **good oral bioavailability** [1]
- Demonstrated **protective activity in models of ulcerative colitis and recovery from bone marrow transplantation** [1] | | **MF-300 (Epirium Bio)** [2] | - **First-in-class, oral 15-PGDH inhibitor** in clinical development [2]
- Orally bioavailable in humans (Phase 1 trial completed) [2] | - In rats: increased physiologic PGE2 in skeletal muscle [2]
- In aged mice: increased muscle force and improved muscle quality [2] |

Experimental Workflow for Oral Dosing Studies

The diagram below outlines a general experimental workflow for evaluating an oral 15-PGDH inhibitor in mice, synthesized from the methodologies in the search results.



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Troubleshooting Common Issues

Here are solutions to potential problems, based on the challenges and optimizations described in the research.

Problem 1: Poor Potency or Efficacy After Oral Dosing

- **Potential Cause:** High compound lipophilicity or unsuitable chemical scaffold [1].
- **Solutions to Consider:**
 - **Modify the scaffold:** The introduction of a **3-pyridyl group** on the quinoxaline core significantly lowered cLogP (from 5.5 to 2.3) and improved potency [1].
 - **Explore hydrogen bond donors:** Adding groups like -NH₂ or -NHMe to the pyridine ring further improved activity in the quinoxaline series [1].
 - **Maintain critical motifs:** The **piperidinyl amide** was essential for activity; its replacement often led to a complete loss of potency [1].

Problem 2: Low Bioavailability or Poor Metabolic Stability

- **Potential Cause:** Rapid metabolism or degradation of the compound before it reaches the target [1].
- **Solutions to Consider:**
 - **Remove metabolic soft spots:** The achiral quinoxaline amides were developed to overcome the metabolic liability of the sulfoxide group present in earlier inhibitors [1].
 - **Test in stability assays:** The optimized quinoxaline compound **40** showed excellent stability in mouse liver S9 fractions ($t_{1/2}$ = 198 min) [1].

Research Gaps and Future Directions

- The search results confirm that achieving oral bioavailability for 15-PGDH inhibitors is feasible, as demonstrated by the quinoxaline amides and MF-300 [1] [2].
- The cited research primarily used **intraperitoneal (IP) administration** for the well-characterized inhibitor SW033291 in models like pulmonary fibrosis and acute kidney injury [3] [4]. Your work on optimizing oral administration for a different inhibitor addresses a clear need in the field.
- For your specific compound, **15-PGDH-IN-2**, I recommend consulting the original patent or synthetic literature for its specific formulation and any previously reported oral dosing data.

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References

1. bioavailable quinoxaline inhibitors of Orally -prostaglandin... 15 [pmc.ncbi.nlm.nih.gov]
2. Epirium Bio Completes Dosing in First-In-Human Phase... - BioSpace [biospace.com]
3. Frontiers | Pharmacologic Blockade of 15 - PGDH Protects Against... [frontiersin.org]
4. Therapeutic targeting of 15 - PGDH murine pulmonary fibrosis in [nature.com]

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